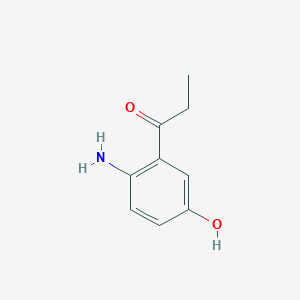

1-(2-Amino-5-hydroxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(2-amino-5-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCZNCHGYNRIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35364-15-9 | |

| Record name | 2-amino-5-hydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathways of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP): A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Drug Development Professionals

Abstract

1-(2-Amino-5-hydroxyphenyl)propan-1-one, commonly referred to as 2-amino-5-hydroxypropiophenone (AHPP), is a pivotal chemical intermediate whose strategic importance is firmly rooted in the synthesis of high-value oncology therapeutics.[1][2] Its structure represents the core AB-ring synthon required for the construction of camptothecin analogs, most notably Irinotecan, a frontline treatment for colorectal cancer, and its active metabolite, SN-38.[3][4] The synthesis of AHPP is a critical upstream process that directly impacts the efficiency, scalability, and economic viability of producing these life-saving drugs. This guide provides an in-depth analysis of the most relevant and field-proven synthesis pathways for AHPP. Moving beyond a simple recitation of reaction steps, we will dissect the underlying chemical logic, evaluate the strategic advantages of each route, and present detailed, validated protocols. The discussion will focus on industrially scalable methods, addressing key challenges such as regioselectivity and functional group compatibility, while also exploring alternative and classical approaches to provide a comprehensive view for researchers and process chemists.

Part 1: The Strategic Importance of AHPP in Pharmaceutical Synthesis

Chemical Profile and Nomenclature

This compound is an organic compound featuring a propiophenone core substituted with an amino group and a hydroxyl group at the ortho and para positions relative to the propanoyl group, respectively.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | 2-Amino-5-hydroxypropiophenone |

| Abbreviation | AHPP |

| CAS Number | 35364-15-9[5][6][7] |

| Molecular Formula | C₉H₁₁NO₂[5][6][7] |

| Molecular Weight | 165.19 g/mol [5][6] |

The AB-Ring Synthon: A Cornerstone for Camptothecin Analogs

The significance of AHPP lies in its function as a pre-constructed AB-ring segment of the pentacyclic camptothecin core.[1] The final assembly of the pharmacologically active structure is achieved via the Friedlander Annulation (or condensation), a powerful reaction for quinoline synthesis. In this key step, the ortho-amino ketone functionality of AHPP condenses with a complex tricyclic ketone, which serves as the CDE-ring precursor, to forge the complete five-ring system of SN-38.[1][4][8]

Caption: Logical workflow from AHPP to the anticancer drug Irinotecan.

This modular strategy is a cornerstone of the total synthesis of Irinotecan, offering a commercially viable alternative to the low-yielding semi-synthetic approach that relies on the extraction of natural camptothecin.[4]

Core Synthetic Challenges

The synthesis of AHPP is not trivial. The molecule's bifunctional nature (containing both a nucleophilic amine and a weakly acidic phenol) and the specific required substitution pattern present several key challenges:

-

Regioselectivity: Electrophilic substitution reactions, such as nitration or acylation, must be precisely controlled to yield the desired 1,2,5-substitution pattern. The formation of unwanted isomers is a significant issue that can drastically reduce yield and complicate purification.[9]

-

Functional Group Compatibility: The amino and hydroxyl groups have different reactivities. The amine is readily oxidized and can be more nucleophilic than the aromatic ring under certain conditions, while the phenol is sensitive to oxidation and can direct electrophilic attack. This necessitates careful selection of reagents and often requires the use of protecting groups.[1][10]

-

Scalability and Safety: For industrial production, the chosen pathway must be cost-effective, high-yielding, and avoid hazardous reagents or extreme reaction conditions, making it amenable to large-scale synthesis in a plant setting.[3][4]

Part 2: Industrially Proven Synthesis from Substituted Aromatics

The most successful and widely adopted strategies for AHPP synthesis begin with simple, commercially available aromatic compounds. These routes have been optimized for large-scale production, addressing the core challenges of regioselectivity and cost.

Pathway A: The 3-Hydroxypropiophenone Route

This pathway is a robust and logical approach that systematically builds the required functionality around a pre-existing propiophenone core. The key to its success lies in the strategic use of a hydroxyl protecting group to direct the subsequent regioselective nitration.[9][10]

Causality & Field Insights: Starting with 3-hydroxypropiophenone is advantageous as the ketone group is already in place. Direct nitration of this material is problematic, as it can lead to a mixture of isomers.[9] By protecting the hydroxyl group, we temporarily deactivate its strong ortho-, para-directing influence and sterically hinder the C2 and C6 positions. This allows for a highly selective nitration at the C6 position (which becomes the C2 position in the final product after reduction). The choice of protecting group is critical; it must be stable to nitrating conditions but easily removable without affecting other functional groups.

Caption: Workflow for AHPP synthesis starting from 3-hydroxypropiophenone.

Experimental Protocol: Synthesis via Protected 3-Hydroxypropiophenone [10]

-

Step 1: Protection of 3-Hydroxypropiophenone:

-

Charge a reactor with water (5 parts) and 3-hydroxypropiophenone (1 part) at 25-30°C.

-

Cool the mixture to 0-10°C and add a solution of NaOH (0.28 parts in 1 part water).

-

Add 2,2,2-trichloroethyl chloroformate (1.7 parts) while maintaining the temperature below 10°C.

-

Stir the reaction mass for 2 hours at 0-10°C.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash, and concentrate to yield the protected intermediate.

-

-

Step 2: Regioselective Nitration:

-

Dissolve the protected intermediate from Step 1 (1 part) in dichloromethane (10 parts) under a nitrogen atmosphere.

-

Cool the mixture to 5-10°C and add sulfuric acid (3.6 parts) followed by portion-wise addition of potassium nitrate (1.1 parts), keeping the temperature below 10°C.

-

Stir for 60 minutes at 0-10°C.

-

After completion, carefully quench the reaction by pouring it into pre-cooled water (40 parts).

-

Separate the organic layer, wash, and concentrate to obtain the protected nitro intermediate.

-

-

Step 3 & 4: Deprotection and Reduction (Can be performed sequentially or reversed):

-

Deprotection: The 2,2,2-trichloroethoxycarbonyl (Troc) group is typically removed under reductive conditions, often with zinc dust in acetic acid, which can sometimes simultaneously reduce the nitro group.

-

Reduction: A widely used industrial method for nitro group reduction is treatment with sodium dithionite.[4] Charge the nitro compound (1 part) to a stirred solution of sodium carbonate (2.8 parts) and sodium dithionite (5.7 parts) in water (32 parts). Stir at room temperature for 1 hour. The product precipitates and can be collected by filtration.[4]

-

| Step | Key Reagents | Typical Yield | Purpose |

| 1. Protection | 3-Hydroxypropiophenone, NaOH, 2,2,2-Trichloroethyl chloroformate | >95% | Deactivate hydroxyl group to control regioselectivity of nitration. |

| 2. Nitration | KNO₃, H₂SO₄ | ~90% | Introduce the nitro group ortho to the ketone and meta to the protected hydroxyl. |

| 3. Deprotection | Zn/AcOH or other methods | High | Regenerate the free hydroxyl group. |

| 4. Reduction | Sodium Dithionite (Na₂S₂O₄) or Catalytic Hydrogenation | >90%[4] | Convert the nitro group to the essential amino group. |

Pathway B: The 5-Hydroxy-2-nitrobenzaldehyde Route

This pathway is an elegant and practical process that has been demonstrated to be highly efficient and scalable, achieving a high overall yield.[3] It avoids many of the pitfalls of earlier methods that used hazardous reagents or suffered from low yields.[3]

Causality & Field Insights: This strategy builds the propionyl side chain onto a pre-functionalized aromatic ring. The starting material, 5-hydroxy-2-nitrobenzaldehyde, already contains the correct nitro and hydroxyl substitution pattern. The key challenge is the 1-carbon homologation of the aldehyde to a 3-carbon ketone side chain. A direct Grignard reaction on a nitro-substituted benzaldehyde is considered not scalable or viable for industrial application due to potential side reactions.[11] This improved method circumvents this by first converting the aldehyde to an intermediate amine (via an oxime), which is then amenable to a smooth Grignard addition with ethylmagnesium bromide. The hydroxyl group is temporarily protected as a methyl ether to prevent interference with the Grignard reagent.

Caption: Scalable synthesis of AHPP from 5-hydroxy-2-nitrobenzaldehyde.[3]

Experimental Protocol: Synthesis via 5-Hydroxy-2-nitrobenzaldehyde [3]

-

Step 1: O-Methylation:

-

Expose 5-hydroxy-2-nitrobenzaldehyde (1 part) to dimethyl sulfate (Me₂SO₄) in 30% aqueous NaOH.

-

The reaction typically proceeds to completion, affording the methyl ether in nearly quantitative yield.

-

-

Step 2: Nitrile Formation:

-

Treat the resulting methyl ether (1 part) with hydroxylamine hydrochloride (NH₂OH·HCl) in acetic acid in the presence of sodium acetate (NaOAc).

-

Reflux the mixture for approximately 9.5 hours to afford the corresponding benzonitrile in ~97% yield.

-

-

Step 3: Catalytic Hydrogenation:

-

Hydrogenate the benzonitrile intermediate in the presence of a catalytic amount of 10% Palladium on Carbon (Pd/C) at room temperature.

-

The reaction is typically complete within 3.5 hours, giving the pure 2-amino-5-methoxybenzonitrile in nearly quantitative yield.

-

-

Step 4: Grignard Reaction:

-

Add ethylmagnesium bromide (EtMgBr) to the amine from Step 3 in anhydrous THF at 0°C.

-

The reaction proceeds smoothly to provide the desired 1-(2-amino-5-methoxyphenyl)propan-1-one.

-

-

Step 5: Demethylation:

-

Treat the product from Step 4 with 47% hydrobromic acid (HBr).

-

This final demethylation step yields the target compound, this compound (AHPP), in approximately 83% yield for the final two steps.

-

This entire process is reported to have an overall yield of 67% and is amenable to large-scale production, avoiding tedious purification and aggressive reagents.[3]

Part 3: Alternative and Conceptual Synthetic Approaches

While the pathways described above represent the state-of-the-art for scalable production, a comprehensive understanding requires acknowledging other documented and theoretical routes.

The Fries Rearrangement: A Classic Approach to Hydroxyaryl Ketones

The Fries Rearrangement is a named reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[12] While not the most direct route to AHPP, it represents a fundamental organocatalytic strategy.

Conceptual Pathway: A plausible, though challenging, synthesis could start from 4-aminophenol. The process would involve:

-

N-Acetylation: Protection of the more nucleophilic amino group as an acetamide.

-

O-Propionylation: Esterification of the phenolic hydroxyl group with propanoyl chloride.

-

Fries Rearrangement: Treatment with a Lewis acid (e.g., AlCl₃) to induce migration of the propanoyl group to the carbon ortho to the hydroxyl group.[12][13]

-

N-Deprotection: Hydrolysis of the acetamide to reveal the free amine.

Causality & Challenges: The primary challenge in this approach is controlling the regioselectivity of the rearrangement. The reaction is ortho- and para-selective, and conditions like temperature and solvent must be carefully optimized to favor the desired ortho-acylation.[12][14] Low temperatures tend to favor the para product, while high temperatures favor the ortho product.[12]

Caption: Generalized mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Photochemical Synthesis from Benzisoxazole

An older, less common method involves the UV irradiation of 3-ethyl-2,1-benzisoxazole in concentrated sulfuric acid.[2][11] This photochemical reaction induces a rearrangement to form AHPP. While chemically interesting, this approach is generally not favored for commercial production due to the requirement for specialized photochemical reactors and often lower yields compared to modern thermal methods.[11]

Part 4: Conclusion: A Strategic Overview for Process Development

The synthesis of this compound is a well-studied field driven by the compound's critical role in the production of camptothecin-based anticancer agents. For drug development professionals focused on process chemistry and manufacturing, the selection of a synthesis pathway is a decision based on scalability, cost, safety, and robustness.

-

The 3-Hydroxypropiophenone Route (Pathway A) and the 5-Hydroxy-2-nitrobenzaldehyde Route (Pathway B) stand out as the most practical and industrially validated methods. Both offer high overall yields, utilize readily available starting materials, and have been optimized to overcome the inherent challenges of regioselectivity and functional group management.[3][9][10]

-

The choice between these two leading pathways may depend on the specific cost and availability of starting materials and reagents, as well as in-house technical capabilities.

-

Alternative methods, such as those based on the Fries Rearrangement or photochemical transformations, are of academic interest but are currently less competitive for large-scale, cost-effective production of AHPP.

The continued demand for Irinotecan will ensure that research into even more efficient, greener, and safer synthetic routes for key intermediates like AHPP remains an active and important area of process chemistry.

References

- This compound - Smolecule. (2023, August 15).

- 35364-15-9 | Chemical Name : this compound - Pharmaffiliates.

-

A Novel and Practical Synthesis of 2-Amino-5-hydroxypropiophenone. (2009, September 8). Taylor & Francis. Retrieved from [Link]

- Scalable Synthetic Route to 2-Amino-5-hydroxypropiophenone: Efficient Formal Synthesis of Irinotecan. Taylor & Francis.

- Method of synthesizing key intermediates for the production of camptothecin derivatives. (Patent No. EP1910269A2). Google Patents.

- Process for preparation of 2-amino-5-hydroxy propiophenone. (Patent No. WO2020148641A1). Google Patents.

- Cas 35364-15-9,this compound | lookchem.

- Process for preparation of 2-amino-5-hydroxy propiophenone. (Patent No. US20220081388A1). Google Patents.

- This compound | High Purity - Benchchem.

-

Rao, A. V. R., et al. Scalable Synthetic Route to 2-Amino-5-hydroxypropiophenone: Efficient Formal Synthesis of Irinotecan. Taylor & Francis. Retrieved from [Link]

-

Fries rearrangement - Wikipedia. Retrieved from [Link]

-

friedel-crafts acylation reaction: Topics by Science.gov. Retrieved from [Link]

-

Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575. Retrieved from [Link]

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (2018). National Center for Biotechnology Information. Retrieved from [Link]

- Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida.

-

Fries Rearrangement - Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Paracetamol by Acetylation of 4-Aminophenol - The Student Room. (2012, March 11). Retrieved from [Link]

- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.

-

Friedel-Crafts acylation (video) - Khan Academy. Retrieved from [Link]

Sources

- 1. Buy this compound | 35364-15-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 35364-15-9 CAS Manufactory [m.chemicalbook.com]

- 7. 1-Propanone, 1-(2-amino-5-hydroxyphenyl)- | 35364-15-9 [chemnet.com]

- 8. EP1910269A2 - Method of synthesizing key intermediates for the production of camptothecin derivatives - Google Patents [patents.google.com]

- 9. US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]

- 10. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 13. ajchem-a.com [ajchem-a.com]

- 14. Fries Rearrangement [organic-chemistry.org]

Chemical and physical properties of 1-(2-Amino-5-hydroxyphenyl)propan-1-one

An In-depth Technical Guide to 1-(2-Amino-5-hydroxyphenyl)propan-1-one

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern pharmaceutical synthesis. Known by synonyms such as 2-Amino-5-Hydroxy propiophenone and the abbreviation AHPP, this compound (CAS No. 35364-15-9) serves as a fundamental building block for a range of complex therapeutic agents.[1][2] Its unique molecular architecture, featuring a propiophenone core with strategically positioned amino and hydroxyl groups, imparts a versatile reactivity profile that is exploited in the construction of high-value molecules.[3] This document details the compound's chemical and physical properties, established synthetic pathways, characteristic reactivity, and analytical methodologies. Furthermore, it elucidates its critical role in the synthesis of camptothecin analogs, including the potent anticancer agent Irinotecan, thereby highlighting its significance to researchers, chemists, and drug development professionals.[3][4][5]

Chemical Identity and Structure

This compound is an organic compound characterized by an aromatic ketone structure. The phenyl ring is substituted with an amino group at position 2 and a hydroxyl group at position 5 relative to the propanone side chain. This substitution pattern is crucial for its subsequent chemical transformations in multi-step syntheses.

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-5-Hydroxy propiophenone, 2'-amino-5'-hydroxypropiophenone, AHPP[1][2]

-

Molecular Formula: C₉H₁₁NO₂[6]

-

Molecular Weight: 165.19 g/mol [6]

-

SMILES: O=C(C1=CC(O)=CC=C1N)CC[7]

Physicochemical Properties

The physical and chemical properties of a synthetic intermediate are critical for process development, determining appropriate reaction conditions, purification methods, and storage protocols. The compound is noted to be hygroscopic, necessitating handling under an inert atmosphere.

| Property | Value | Source |

| Appearance | Data not specified; typically a solid | |

| Melting Point | 144.5-144.9 °C | [8] |

| Boiling Point | 363.9 ± 32.0 °C (Predicted) | [9] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.35 ± 0.18 (Predicted) | |

| Flash Point | 173.9 ± 25.1 °C | [9] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | |

| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere |

Synthesis and Manufacturing Overview

The synthesis of this compound is a multi-step process, often starting from readily available precursors. The choice of synthetic route is governed by factors such as yield, purity, scalability, and cost. Several patented and published methods exist, generally involving the strategic introduction of the amino and propanone functionalities onto a phenolic precursor.[10][11]

A common and illustrative pathway involves the nitration of a protected 5-hydroxypropiophenone, followed by the reduction of the nitro group to the target primary amine. This approach provides excellent regiochemical control.

Generalized Synthetic Workflow

The following diagram illustrates a representative, logic-based workflow for the synthesis, emphasizing the key transformations.

Caption: Generalized synthetic workflow for this compound.[11]

Example Protocol: Reduction of Nitro Precursor

This protocol outlines the critical reduction step, a common final transformation in the synthesis.

-

Reaction Setup: Charge a suitable reactor with the upstream intermediate, 1-(5-hydroxy-2-nitrophenyl)propan-1-one, and an appropriate solvent system, such as an aqueous/organic mixture.

-

Reagent Addition: Slowly add a reducing agent, such as sodium dithionite (Na₂S₂O₄), while maintaining the temperature at approximately 20 °C to control the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, perform an aqueous work-up to remove inorganic salts. Extract the product into a suitable organic solvent.

-

Purification: Concentrate the organic phase and purify the crude product by recrystallization or column chromatography to yield the final, high-purity compound.

Chemical Reactivity and Handling

The compound's reactivity is dominated by its three functional groups: the primary aromatic amine, the phenolic hydroxyl group, and the ketone. This trifunctional nature makes it a versatile synthon.

-

Nucleophilic Amine: The amino group readily acts as a nucleophile, participating in condensation and substitution reactions, which is key to forming heterocyclic ring systems in downstream applications.[3]

-

Phenolic Hydroxyl: The hydroxyl group can be oxidized to form quinonoid structures or can be alkylated. Its acidity also plays a role in its reactivity.[3][5]

-

Aromatic Ring: The electron-donating nature of the amino and hydroxyl groups activates the phenyl ring towards electrophilic substitution, although this is less commonly exploited than the reactivity of the substituents themselves.

Caption: Key reactive sites of this compound.

Due to its hygroscopic nature, the compound must be stored in a dry, inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (-20°C is recommended for long-term storage) to prevent degradation.

Analytical Characterization Protocol

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in subsequent GMP (Good Manufacturing Practice) steps.

Step-by-Step Analytical Workflow

-

Visual Inspection: Assess the material for uniform color and appearance.

-

Melting Point Analysis: Use a calibrated melting point apparatus to determine the melting range. A sharp range (e.g., 144.5-144.9 °C) is indicative of high purity.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR should show characteristic peaks for the aromatic protons, the ethyl group protons of the propanone chain, and exchangeable protons for the -NH₂ and -OH groups.

-

¹³C NMR will confirm the presence of 9 unique carbon atoms, including the carbonyl carbon (~190-200 ppm) and aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Acquire a spectrum using KBr pellet or ATR. Expect strong absorptions corresponding to N-H and O-H stretching (broad, ~3200-3500 cm⁻¹), C=O stretching (~1650 cm⁻¹), and aromatic C=C stretching (~1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to confirm the molecular weight. The exact mass should correspond to 165.078979.[9]

-

-

Purity Assessment (HPLC): Develop a reverse-phase HPLC method to determine purity. A C18 column with a mobile phase of acetonitrile/water gradient is a typical starting point. Purity is calculated based on the area percentage of the main peak.

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material for the synthesis of camptothecin analogs.[5] These compounds are potent inhibitors of topoisomerase I, a critical enzyme in DNA replication, making them highly effective anticancer agents.[3]

Role in Irinotecan Synthesis

Irinotecan (a chemotherapy drug) and its active metabolite, SN-38, are complex heterocyclic structures. This compound provides the "AB ring" portion of the final pentacyclic core.[3] It undergoes a multi-step condensation and cyclization sequence with other reagents to build the complete scaffold. A crucial step is its use in the asymmetric synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, which is a direct precursor to the E-ring modified camptothecin analogs.[4]

Caption: Synthetic pathway from the intermediate to final camptothecin analogs.[4]

Beyond Irinotecan, this intermediate is valuable in research programs aimed at discovering novel E-ring-modified camptothecin analogs with improved efficacy, solubility, and safety profiles.[3][4]

Safety and Handling

Currently, detailed toxicological data for this compound is limited, with hazard codes often listed as not applicable. However, as with all laboratory chemicals, it should be handled with care in a well-ventilated area, and appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Its hygroscopic nature warrants special attention during storage and handling to maintain its integrity.

Conclusion

This compound is more than a simple organic molecule; it is an enabling tool for the synthesis of life-saving therapeutics. Its well-defined physicochemical properties and versatile reactivity make it an indispensable intermediate in the pharmaceutical industry, particularly in oncology. A thorough understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is fundamental for any scientist or researcher working on the development of camptothecin-based drugs and other complex molecular architectures.

References

- Cas 35364-15-9, this compound | lookchem. [URL: https://www.lookchem.com/cas-353/35364-15-9.html]

- This compound - Smolecule. (2023-08-15). [URL: https://www.smolecule.com/1-2-amino-5-hydroxyphenyl-propan-1-one]

- 35364-15-9 | Chemical Name : this compound - Pharmaffiliates. [URL: https://www.

- This compound - Lianhe Aigen Pharma Co., Ltd. [URL: https://www.aigenpharm.com/product/1-2-amino-5-hydroxyphenyl-propan-1-one.html]

- 35364-15-9 1-Propanone, 1-(2-amino-5-hydroxyphenyl) - ChemNet. [URL: http://www.chemnet.com/cas/en/35364-15-9/1-Propanone,-1-(2-amino-5-hydroxyphenyl)-.html]

- 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9 | Chemsrc. (2025-08-28). [URL: https://www.chemsrc.com/en/cas/35364-15-9_945987.html]

- This compound | High Purity - Benchchem. [URL: https://www.benchchem.com/product/bcp017835]

- This compound - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/active-ingredients/100000000000000021-1-2-amino-5-hydroxyphenyl-propan-1-one.html]

- This compound | 35364-15-9 - ChemicalBook. (2023-04-23). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0254394.htm]

- 35364-15-9(this compound) - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0254394_EN.htm]

- 35364-15-9|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/35364-15-9.html]

- This compound | 35364-15-9 | C9H11NO2 | Appchem. [URL: https://www.appchem.com/product/an86396]

- WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents. [URL: https://patents.google.

- US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents. [URL: https://patents.google.

Sources

- 1. 1-Propanone, 1-(2-amino-5-hydroxyphenyl)- | 35364-15-9 [chemnet.com]

- 2. 35364-15-9 CAS Manufactory [m.chemicalbook.com]

- 3. Buy this compound | 35364-15-9 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6.  this compound  [lianhe-aigen.com]

- 7. appchemical.com [appchemical.com]

- 8. This compound [myskinrecipes.com]

- 9. 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9 | Chemsrc [chemsrc.com]

- 10. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]

- 11. US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]

1-(2-Amino-5-hydroxyphenyl)propan-1-one CAS number and identifiers

An In-Depth Technical Guide to 1-(2-Amino-5-hydroxyphenyl)propan-1-one: Synthesis, Applications, and Core Chemical Principles

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond surface-level data to explore the causality behind its synthesis, its critical role in constructing complex anti-cancer agents, and the core principles governing its handling and characterization.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 2'-Amino-5'-hydroxypropiophenone, is an aromatic ketone containing key functional groups—a primary amine, a hydroxyl group, and a carbonyl group—that dictate its reactivity and utility.[1][2] Its unique substitution pattern on the phenyl ring makes it an essential precursor, particularly for heterocyclic synthesis.

Identifiers

A consistent and accurate identification is critical for regulatory compliance, procurement, and research documentation. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 35364-15-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁NO₂ | [1][3][4] |

| Molecular Weight | 165.19 g/mol | [1][3][4] |

| Synonyms | 2'-Amino-5'-hydroxypropiophenone; 2-Amino-5-Hydroxy propiophenone | [1][2] |

| Appearance | Yellow to Beige Solid | [3] |

Physicochemical Data

The physical and chemical properties of a compound govern its behavior in both storage and reaction conditions. Its limited solubility and hygroscopic nature, for instance, are critical considerations for experimental design.[1]

| Property | Value | Source(s) |

| Melting Point | 144.5 - 144.9 °C | [1] |

| Boiling Point | 363.9 ± 32.0 °C (Predicted) | [1][5] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |

| Storage Conditions | Hygroscopic, store at 2-8°C or -20°C Freezer, Under inert atmosphere | [1][3][6] |

Synthesis Methodology: A Representative Protocol

Several synthetic routes to this compound have been reported, including the UV-mediated rearrangement of 3-ethyl-2,1-benzisoxazole and multi-step processes starting from 2-nitro-5-hydroxybenzaldehyde.[1][7] A robust and conceptually illustrative method involves the regioselective nitration of a 4-hydroxypropiophenone precursor, followed by the chemical reduction of the nitro group to the target primary amine. This approach leverages well-understood, scalable reaction mechanisms.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative workflow based on established chemical principles for nitration and nitro group reduction.

Step 1: Nitration of 1-(4-Hydroxyphenyl)propan-1-one

-

Dissolution: Dissolve 1-(4-hydroxyphenyl)propan-1-one (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a three-neck flask equipped with a dropping funnel and a thermometer, under constant stirring. Cool the mixture to 0-5°C using an ice bath.

-

Rationale: A low temperature is crucial to control the exothermic nitration reaction, preventing over-nitration and byproduct formation.

-

-

Preparation of Nitrating Agent: Slowly add nitric acid (1.1 equivalents) to the cooled, stirred solution. The addition should be dropwise to maintain the low temperature.

-

Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: The hydroxyl group is an ortho-, para-director. As the para position is blocked, the electrophilic nitronium ion (NO₂⁺) is directed primarily to the ortho position, yielding 1-(4-hydroxy-3-nitrophenyl)propan-1-one.

-

-

Work-up: Once the starting material is consumed, slowly pour the reaction mixture into ice-cold water to quench the reaction. The crude product may precipitate and can be collected by filtration.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified nitro-intermediate.

Step 2: Reduction of 1-(4-hydroxy-3-nitrophenyl)propan-1-one

-

Setup: To a flask containing the purified 1-(4-hydroxy-3-nitrophenyl)propan-1-one (1 equivalent) from Step 1, add a solvent such as ethanol or methanol.

-

Reduction: Add a reducing agent. A common choice is sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂ over Pd/C). If using sodium dithionite, it is typically added portion-wise to an aqueous solution of the nitro compound.

-

Rationale: Sodium dithionite is an effective and often milder alternative to high-pressure hydrogenation for reducing aromatic nitro groups, especially on functionalized rings. Catalytic hydrogenation is also highly efficient but requires specialized pressure equipment.

-

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours, monitoring by TLC until the nitro-intermediate is fully consumed.

-

Work-up: Cool the reaction mixture. If using a metal catalyst, filter it off. Neutralize the solution if necessary and extract the product with an organic solvent like ethyl acetate.

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Final Purification: Purify the final product by column chromatography or recrystallization to achieve the desired purity for subsequent applications.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the described two-step synthesis.

Caption: A representative two-step synthesis pathway.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is its role as a key building block—specifically, the "AB ring" precursor—in the synthesis of camptothecin analogs.[8] These complex molecules, including the FDA-approved drug Irinotecan, are potent topoisomerase I inhibitors used in cancer chemotherapy.[1][8]

The compound's amino and carbonyl groups are perfectly positioned to undergo a condensation reaction, such as the Friedländer annulation, with a suitable tricyclic "CDE ring" precursor.[8] This key reaction step constructs the quinoline core (the B ring) and completes the pentacyclic framework of the final drug substance.

Role in Irinotecan Synthesis

-

Precursor Role: this compound serves as the nucleophilic component in the key cyclization step.

-

Condensation Reaction: It reacts with a chiral, tricyclic ketone intermediate, (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-6,10(4H,10aH)-dione, to form the pentacyclic core of SN-38, the active metabolite of Irinotecan.[1][3][9]

-

Mechanism: The reaction proceeds via an initial nucleophilic attack of the primary amine on a carbonyl group of the CDE-ring precursor, followed by an intramolecular condensation and dehydration to form the fused quinoline system.[8]

Pathway Visualization

This diagram illustrates the pivotal condensation step where the title compound is used to construct the final active pharmaceutical ingredient's core structure.

Caption: Role as AB ring precursor in camptothecin synthesis.

Analytical Characterization Principles

Confirming the identity and purity of this compound is essential. While specific spectral data is proprietary to manufacturers, a standard analytical workflow would employ the following techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of all proton environments. Expected signals include distinct aromatic protons in the tri-substituted ring, a quartet and a triplet for the ethyl group of the propanone chain, and broad signals for the -NH₂ and -OH protons which may exchange with D₂O.

-

¹³C NMR: Would show the correct number of carbon signals, including the characteristic carbonyl carbon signal (~190-200 ppm) and signals for the substituted aromatic carbons.

-

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would verify the exact molecular formula (C₉H₁₁NO₂) by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups: N-H stretching for the amine (around 3300-3500 cm⁻¹), a broad O-H stretch for the phenol (around 3200-3600 cm⁻¹), and a strong C=O stretch for the ketone (around 1650-1680 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity. A reversed-phase method would separate the main compound from any starting materials or byproducts, allowing for quantification of purity, typically reported as a percentage based on peak area.

Safety, Handling, and Storage

A comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible from major regulatory databases. Hazard information from chemical suppliers is often incomplete.[1] Therefore, handling should be based on the chemical properties of the functional groups present and general laboratory best practices.

-

General Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

The compound is reported to be hygroscopic.[1] Store in a tightly sealed container.

-

For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (2-8°C) or freezer (-20°C) as recommended by suppliers.[1][3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling molecule for the synthesis of life-saving therapeutics. Its value lies in the precise arrangement of its functional groups, which allows for its strategic incorporation into complex molecular architectures like those of camptothecin analogs. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any research or development program that utilizes this versatile building block.

References

-

LookChem. (n.d.). Cas 35364-15-9, this compound. Retrieved from lookchem.com. [Link]

-

Pharmaffiliates. (n.d.). 35364-15-9 | Chemical Name : this compound. Retrieved from pharmaffiliates.com. [Link]

-

Lianhe Aigen Pharma Co., Ltd. (n.d.). This compound. Retrieved from aigenpharm.com. [Link]

-

Chemsrc. (2025, August 28). 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9. Retrieved from chemsrc.com. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from myskinrecipes.com. [Link]

-

PubChem. (n.d.). 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. Buy this compound | 35364-15-9 [smolecule.com]

- 2. Cas 35364-15-9,this compound | lookchem [lookchem.com]

- 3. appchemical.com [appchemical.com]

- 4. Novachemistry-Products [novachemistry.com]

- 5. 35364-15-9|this compound|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 35364-15-9 [chemicalbook.com]

- 8. This compound | 35364-15-9 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Hypothesized Mechanisms of Action for 1-(2-Amino-5-hydroxyphenyl)propan-1-one: A Guide for Researchers

An In-depth Technical Guide

Abstract

1-(2-Amino-5-hydroxyphenyl)propan-1-one, a key synthetic intermediate in the pharmaceutical industry, presents a compelling case for further investigation beyond its established role. While primarily recognized as a precursor to potent anticancer agents like irinotecan, its inherent chemical structure—featuring a reactive aminophenol moiety—suggests a potential for intrinsic biological activity.[1][2][3][4] This technical guide provides an in-depth exploration of plausible, yet largely uninvestigated, mechanisms of action for this compound. Moving beyond its identity as a mere building block, we will dissect its structural attributes to formulate data-driven hypotheses regarding its potential as a pro-drug, an antioxidant, and a modulator of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for future experimental inquiry into the untapped therapeutic potential of this compound.

Introduction and Physicochemical Profile

This compound, also known as 2-amino-5-hydroxypropiophenone or AHPP, is an organic compound with the molecular formula C9H11NO2.[1] Its significance in medicinal chemistry is primarily linked to its role as a crucial intermediate in the synthesis of camptothecin analogs, where it constitutes the AB ring portion of the final pentacyclic structure.[1] Despite its widespread use in synthesis, the intrinsic biological activities of the compound itself remain largely unexplored. This guide aims to bridge this knowledge gap by proposing several testable hypotheses regarding its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential bioavailability and reactivity in biological systems.

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| CAS Number | 35364-15-9 | [2] |

| Melting Point | 144.5-144.9 °C | [5] |

| Boiling Point (Predicted) | 363.9±32.0 °C | [5] |

| Density (Predicted) | 1.195±0.06 g/cm3 | [5] |

| pKa (Predicted) | 9.35±0.18 | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |

Overview of Synthetic Routes

The synthesis of this compound can be achieved through several established chemical pathways. Understanding these synthetic routes is essential for ensuring a consistent and high-purity supply of the compound for research purposes.

-

Reduction of Nitro Compounds : A common method involves the nitration of 5-hydroxypropiophenone, followed by the reduction of the nitro group to yield the desired amino compound.[1]

-

From p-Anisidine : Synthesis from p-anisidine is another documented route.[3][5]

-

UV-Irradiation : A more specialized method involves the UV irradiation of 3-ethyl-2,1-benzisoxazole in a strong acidic medium.[5][6]

Hypothesized Mechanisms of Action

The chemical structure of this compound, with its electron-rich aromatic ring, a phenolic hydroxyl group, and a primary amino group, provides a strong basis for hypothesizing several distinct mechanisms of biological activity.

Hypothesis 1: The Pro-drug Postulate

Given its established role as a precursor for topoisomerase I inhibitors, the most direct hypothesis is that this compound may act as a pro-drug.[1] In this scenario, the compound would be biologically inactive in its administered form and would require metabolic activation in vivo to be converted into a pharmacologically active agent.

Causality : The amino and hydroxyl groups on the phenyl ring are prime sites for Phase I and Phase II metabolic reactions, such as oxidation, hydroxylation, and conjugation. These modifications could potentially unmask a pharmacophore or facilitate a chemical rearrangement to form a more potent molecule. For instance, oxidation of the hydroquinone-like structure could lead to the formation of a reactive quinone-imine species capable of alkylating biological macromolecules.

The compound's primary application lies in its condensation with a CDE ring precursor to form the pentacyclic camptothecin scaffold.[1] This well-established synthetic transformation underscores the compound's potential to participate in reactions that could be mimicked enzymatically in a biological system.

Hypothesis 2: Antioxidant and Radical Scavenging Activity

The presence of a phenolic hydroxyl group ortho to an amino group is a structural motif found in many potent antioxidant compounds. This arrangement can effectively stabilize free radicals through resonance, suggesting that this compound may possess significant antioxidant and cytoprotective properties.[1]

Causality : Phenolic compounds are well-known radical scavengers. The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, a process that is further enhanced by the electron-donating amino group. This proposed mechanism suggests a potential therapeutic application in conditions associated with oxidative stress, such as neurodegenerative diseases and inflammation.[1]

Hypothesis 3: Direct Modulation of Cellular Receptors and Enzymes

While speculative, it is plausible that this compound could directly interact with and modulate the activity of specific cellular proteins, such as receptors or enzymes. This hypothesis is supported by preliminary reports suggesting potential interactions with proteins involved in cancer pathways and inhibition of certain metabolic enzymes.[1]

Causality : The aminophenol structure can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for ligand-protein binding. Drawing parallels from structurally related phenolic ketones like raspberry ketone (4-(p-hydroxyphenyl)butan-2-one), which is hypothesized to activate peroxisome proliferator-activated receptor-α (PPAR-α), it is conceivable that this compound could bind to similar nuclear receptors or other signaling proteins.[7] The propanone side chain also offers a potential point of interaction within a protein's binding pocket.

Experimental Validation Workflows

To systematically investigate the proposed hypotheses, a series of well-defined experimental workflows are outlined below. These protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.

Workflow for Investigating the Pro-drug Hypothesis

This workflow aims to determine if this compound is metabolized to active compounds in a biological system.

Caption: Workflow for pro-drug hypothesis validation.

Step-by-Step Protocol:

-

In Vitro Metabolic Stability:

-

Incubate this compound with pooled human, rat, and mouse liver microsomes in the presence of NADPH.

-

Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction with acetonitrile and analyze the samples by LC-MS/MS to determine the rate of parent compound depletion and identify potential metabolites by their mass-to-charge ratio.

-

-

Metabolite Identification and Synthesis:

-

Based on the LC-MS/MS data, propose structures for the major metabolites.

-

Perform larger-scale incubations to generate sufficient quantities of metabolites for structural confirmation by NMR.

-

Synthesize the confirmed metabolite structures through chemical means to obtain pure standards for biological testing.

-

-

Biological Activity Testing:

-

Screen the parent compound and the synthesized metabolites in relevant biological assays. Given the compound's use in synthesizing irinotecan, a topoisomerase I inhibition assay would be a logical starting point.

-

If activity is observed, proceed to in vivo studies in a relevant animal model to assess the pharmacokinetic and pharmacodynamic properties of the active metabolite.

-

Workflow for Validating Antioxidant Activity

This workflow is designed to quantify the antioxidant potential of this compound through both chemical and cell-based assays.

Caption: Workflow for antioxidant activity validation.

Step-by-Step Protocol:

-

Chemical Antioxidant Assays:

-

Perform standard in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC assay.

-

Use Trolox as a positive control to determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the compound.

-

-

Cell-Based Reactive Oxygen Species (ROS) Assay:

-

Culture a suitable cell line, such as the SH-SY5Y neuroblastoma cell line for neuroprotection studies or hepatocytes for liver protection studies.

-

Pre-treat the cells with varying concentrations of this compound.

-

Induce oxidative stress using an agent like hydrogen peroxide (H2O2) or rotenone.

-

Measure the levels of intracellular ROS using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Concurrently, assess cell viability using an MTT or similar assay to ensure that the observed reduction in ROS is not due to cytotoxicity.

-

Workflow for Receptor/Enzyme Modulation Hypothesis

This workflow employs a combination of in silico and in vitro methods to identify potential protein targets and validate their interaction with the compound.

Caption: Workflow for receptor/enzyme modulation validation.

Step-by-Step Protocol:

-

In Silico Screening:

-

Perform molecular docking studies of this compound against a virtual library of protein targets. Based on structural similarity to raspberry ketone and its use in cancer drug synthesis, this library should include nuclear receptors (e.g., PPARs), various kinases, and topoisomerases.

-

Analyze the docking results to predict binding affinities and identify the most likely binding poses.

-

-

In Vitro Binding Assays:

-

For the top-ranked protein targets from the in silico screen, validate the predicted binding in vitro.

-

Express and purify the target proteins.

-

Use techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to directly measure the binding of the compound to the protein and determine the dissociation constant (Kd).

-

-

Functional Assays:

-

If a direct binding interaction is confirmed, assess the functional consequences of this binding.

-

For enzymatic targets, perform an enzyme activity assay in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator and to calculate its IC50 or EC50 value.

-

For nuclear receptors or other transcription factors, use a cell-based reporter gene assay to measure the effect of the compound on the transcriptional activity of the target.

-

Conclusion and Future Directions

While this compound is firmly established as a valuable synthetic intermediate, its potential as a bioactive molecule in its own right is a compelling and underexplored area of research.[1][6] The hypotheses presented in this guide—centered on its potential as a pro-drug, an antioxidant, and a direct modulator of cellular targets—are grounded in its chemical structure and the known activities of related compounds.[1][7] The detailed experimental workflows provide a clear and logical framework for testing these hypotheses. Future research in this area could uncover novel therapeutic applications for this readily available compound and may lead to the development of new drugs for a variety of diseases, from cancer to neurodegenerative disorders. The unique combination of amino and hydroxyl functional groups on its phenyl ring suggests a diverse reactivity that warrants further investigation in medicinal chemistry and pharmacology.[1]

References

- Smolecule. (2023, August 15). This compound.

- Benchchem. This compound | High Purity.

- Pharmaffiliates. 35364-15-9 | Chemical Name : this compound.

- Lookchem. Cas 35364-15-9,this compound.

- ChemicalBook. (2023, April 23). This compound | 35364-15-9.

- PubChem. 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone.

- SRD Pharma. This compound.

- A. S. M. Rubayet, et al. (2021, June 29). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020. MDPI.

Sources

- 1. Buy this compound | 35364-15-9 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 35364-15-9 [chemicalbook.com]

- 4. This compound [srdpharma.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Amino-5-hydroxyphenyl)propan-1-one: Synthesis, Derivatives, and Analytical Methodologies

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-hydroxyphenyl)propan-1-one, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. Known by synonyms such as 2'-Amino-5'-hydroxypropiophenone and AHPP, this molecule's significance is intrinsically linked to its role as a fundamental building block for the synthesis of camptothecin analogs, a class of potent antineoplastic agents.[1][2] This document serves as a resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis of the core molecule, its critical chemical transformations, and the analytical techniques required for its characterization and quality control. We will explore the primary derivatives of this compound, which are predominantly E-ring-modified camptothecin analogs, and also touch upon the broader landscape of phenyl ketone and aminophenol derivatives to contextualize the therapeutic potential of this chemical class.[2][3][4]

Introduction: The Strategic Importance of this compound

This compound (CAS No: 35364-15-9, Molecular Formula: C₉H₁₁NO₂) is an organic compound featuring a phenylpropanoid structure with key amino and hydroxyl functional groups.[1][5] This specific arrangement of functional groups imparts a unique reactivity profile that is expertly exploited in multi-step organic synthesis.[1] Its primary and most significant application is serving as the A-B ring precursor in the total synthesis of irinotecan and its active metabolite, SN-38, both of which are critical topoisomerase I inhibitors used in cancer chemotherapy.[1][2] The synthesis of these complex pentacyclic structures is made more accessible through the use of this intermediate.[1]

| Property | Value | Source |

| CAS Number | 35364-15-9 | [2][5][6] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][5] |

| Molecular Weight | 165.19 g/mol | [2][5][6] |

| Appearance | Yellow to Beige Solid | [2] |

| Storage | 2-8°C, under inert atmosphere | [2] |

| Primary Application | Synthetic intermediate for irinotecan and other camptothecin analogs | [2][7] |

Synthesis of the Core Moiety: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway often depends on the availability of starting materials, scalability, and desired purity of the final product.

Synthesis via Reduction of Nitrophenols

A common and effective method for synthesizing 2-aminophenol derivatives is the reduction of the corresponding 2-nitrophenol.[8] This transformation is a cornerstone of aromatic chemistry and can be achieved through various reduction strategies.

-

Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields. The use of catalysts like palladium on carbon (Pd/C) with hydrogen gas is a standard procedure.[8] The reaction is typically carried out in a suitable solvent, and progress is monitored until the starting nitrophenol is consumed.[8]

-

Béchamp Reduction: A classical yet cost-effective method utilizing iron metal in an acidic medium.[8] This method is robust and well-suited for large-scale production.

A plausible synthetic route starting from a protected p-aminophenol derivative is outlined below. This multi-step process involves nitration, functional group manipulation, and final reduction to yield the target compound. A patent describes a process for preparing 2-Amino-5-hydroxy propiophenone, highlighting its importance as an intermediate for SN-38.[9]

Caption: A potential multi-step synthesis of the target compound.

Alternative Synthetic Routes

Other documented methods for the preparation of this compound include:

-

From 2-nitro-5-hydroxybenzaldehyde: This involves a five-step synthesis process.[7]

-

UV Irradiation: Obtained by UV irradiation of 3-ethyl-2,1-benzisoxazole in sulfuric acid.

Key Chemical Transformations and Derivatives

The primary utility of this compound lies in its role as a precursor to more complex molecules. The amino and hydroxyl groups are strategically positioned to facilitate cyclization reactions, forming heterocyclic systems.

The Friedlander Condensation: Gateway to Camptothecin Analogs

The most significant reaction involving this intermediate is the Friedlander condensation.[1] This reaction is a classical method for synthesizing quinolines. In the context of camptothecin synthesis, this compound (the A-B ring component) is condensed with a cyclic triketone, such as (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, which serves as the C-D-E ring precursor.[1][2]

The mechanism involves an initial nucleophilic attack of the amino group on one of the carbonyl groups of the triketone, followed by cyclization and dehydration to form the quinoline core of the camptothecin scaffold.[1]

Caption: The Friedlander condensation pathway.

Known Derivatives: E-ring Modified Camptothecin Analogs

The primary "derivatives" of this compound are, in fact, the final products of the multi-step synthesis in which it is a key starting material. Research has focused on creating E-ring-modified (RS)-camptothecin analogs to improve the therapeutic properties of existing drugs.[1][2] These modifications aim to enhance efficacy, improve solubility, and reduce toxicity.

Broader Context: Other Phenyl Ketone and Aminophenol Derivatives

While the direct analogs of this compound are not extensively reported outside of the camptothecin field, the broader classes of phenyl ketone and aminophenol derivatives exhibit a wide range of biological activities.[3][4]

-

Phenyl Ketone Derivatives: These compounds have shown potential as agents against nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity.[3] They also exhibit anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[3] For instance, raspberry ketone, 4-(4-hydroxyphenyl)-2-butanone, is a structurally related compound used in weight management.[10]

-

Aminophenol Derivatives: This class of compounds is known for a variety of biological activities. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been investigated for their anticancer and antioxidant properties.[11]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed. While specific validated methods for this exact compound are not widely published, established techniques for analogous aminophenol derivatives can be readily adapted.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the separation, identification, and quantification of 2-aminophenol derivatives due to its high resolution and sensitivity.[12]

Recommended Starting HPLC Parameters:

| Parameter | Method 1: Reversed-Phase with UV Detection |

| Principle | Separation based on polarity differences.[12] |

| Column | C18 (e.g., Zorbax SB-Aq, 50 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., sodium octanesulfonate) and an organic modifier (e.g., methanol or acetonitrile).[12] |

| Detector | UV Detector, wavelength to be determined by UV-Vis scan (typically in the 200-400 nm range). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., mobile phase) to create a stock solution of known concentration. Prepare a series of dilutions to construct a calibration curve.

-

Sample Preparation: Dissolve the sample to be analyzed in the diluent to achieve a final concentration within the calibration range.[12]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure data integrity.[12]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler, cost-effective alternative for quantification, particularly for bulk material analysis.[12][13] This technique is often used to determine the optimal detection wavelength for HPLC analysis.

Experimental Protocol: UV-Vis Spectrophotometry

-

Solvent Selection: Use a solvent that does not absorb in the region of interest. An ethanol:water mixture is often suitable for aminophenols.[13]

-

Spectral Scan: Prepare a dilute solution of the compound and scan the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[13]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Prepare a sample solution of appropriate concentration and measure its absorbance at λmax. Determine the concentration from the calibration curve.

Conclusion

This compound is a molecule of significant strategic value in medicinal chemistry. Its unique structure makes it an indispensable intermediate in the synthesis of life-saving anticancer drugs. This guide has provided a detailed overview of its synthesis, its pivotal role in the Friedlander condensation for constructing camptothecin analogs, and the analytical methods required for its quality control. While the direct derivatives of this compound are primarily the complex final drug products, the broader families of phenyl ketones and aminophenols continue to be fertile ground for the discovery of new therapeutic agents. A thorough understanding of the chemistry and analysis of this core intermediate is essential for any researcher or organization involved in the development of camptothecin-based therapeutics and related areas of drug discovery.

References

- Smolecule. (2023, August 15). This compound.

- Pharmaffiliates. 35364-15-9 | Chemical Name : this compound.

- Lookchem. Cas 35364-15-9,this compound.

- ChemicalBook. (2023, April 23). This compound | 35364-15-9.

- Benchchem. A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride.

- National Institutes of Health. (2024, May 17). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability.

- Molnova.cn. This compound | 35364-15-9.

- Benchchem. Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives.

- Royal Society of Chemistry. A molecularly imprinted poly 2-aminophenol–gold nanoparticle–reduced graphene oxide composite for electrochemical determination of flutamide in environmental and biological samples.

- Banaras Hindu University. Development of Extractive Spectrophotometric Determination of Manganese (II) Using [N - (O-Methoxy Benzaldehyde)-2-Aminophenol].

- ChemicalBook. 35364-15-9(this compound).

- Chemsrc. (2025, August 28). 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9.

- BLDpharm. 35364-15-9|this compound.

- Lianhe Aigen Pharma Co., Ltd. This compound.

- Google Patents. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.

- PubMed Central. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity.

- Benchchem. Comparative Biological Activity of 5-Phenylcyclooctanone Analogs and Related Ketone Derivatives.

- Lookchem. This compound.

- BindingDB. Patents In BindingDB.

- MDPI. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.

- PubMed Central. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

- MDPI. Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice.

Sources

- 1. Buy this compound | 35364-15-9 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5.  this compound  [lianhe-aigen.com]

- 6. 35364-15-9 CAS Manufactory [m.chemicalbook.com]

- 7. This compound | 35364-15-9 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]

- 10. Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice [mdpi.com]

- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 1-(2-Amino-5-hydroxyphenyl)propan-1-one

Introduction

1-(2-Amino-5-hydroxyphenyl)propan-1-one, also known as 2'-Amino-5'-hydroxypropiophenone (CAS No. 35364-15-9), is a pivotal chemical intermediate in medicinal chemistry and pharmaceutical development.[1][2] Its unique molecular architecture, featuring an ortho-amino ketone and a para-hydroxyl group, makes it a critical building block for complex heterocyclic systems.[3] Notably, it serves as a key precursor in the synthesis of camptothecin analogs, including the potent anticancer agent irinotecan.[4][5] Given its role in the development of high-value therapeutics, rigorous structural confirmation and purity assessment are paramount.

This technical guide provides an in-depth analysis of the essential spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—required to unambiguously characterize this compound. As direct experimental spectra for this compound are not widely published in public databases, this guide leverages established spectroscopic principles and data from close structural analogs to present a robust, predictive profile for researchers and drug development professionals.

Overall Analytical Workflow

The comprehensive characterization of a synthetic intermediate like this compound follows a logical sequence of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, culminating in a self-validating dataset that confirms the molecule's identity and purity.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small aliquot is introduced into the instrument, often via a gas chromatograph (GC-MS) or a direct insertion probe. [3]2. Ionization: The sample molecules, now in the vapor state under high vacuum, are bombarded with a beam of high-energy electrons (typically 70 eV). [6]This energy is sufficient to dislodge an electron from the molecule, forming a radical cation (molecular ion). [7]3. Acceleration: The newly formed ions are repelled from the ion source by an applied voltage and accelerated through a series of electrostatic lenses into the mass analyzer. [6]4. Mass Analysis: The ions are sorted based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions strike a detector (e.g., an electron multiplier), which generates a signal proportional to the number of ions. The resulting data is plotted as a mass spectrum: relative intensity versus m/z. [8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The spectrum reveals the vibrational frequencies of bonds, which are characteristic of specific moieties like hydroxyl (-OH), amine (-NH₂), and carbonyl (C=O) groups.

Predicted IR Absorption Data

The IR spectrum of this compound is predicted to show distinct absorption bands corresponding to its key functional groups. Data from analogs like 2'-Hydroxyacetophenone provide a baseline for interpreting the aromatic and carbonyl regions. [9]

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3400 - 3200 | Medium (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1640 | Strong | C=O Stretch | Ketone (Aryl-C=O) |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Phenolic C-O |

Causality of IR Absorptions

-

-OH and -NH₂ Stretches: The phenolic O-H group will produce a strong, broad absorption band in the 3450-3300 cm⁻¹ region due to hydrogen bonding. The primary amine (-NH₂) group is expected to show two distinct, sharper peaks in a similar region, corresponding to its symmetric and asymmetric stretching modes.

-

C=O Stretch: The aryl ketone's C=O bond is conjugated with the aromatic ring and is also influenced by intramolecular hydrogen bonding with the ortho-amino group. This typically lowers the stretching frequency compared to a simple aliphatic ketone, placing it around 1640 cm⁻¹.

-

Aromatic Region: The C=C stretching vibrations of the benzene ring will appear as a series of bands between 1600 and 1450 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This method is standard for acquiring high-quality IR spectra of solid samples. [10]

-

Sample Preparation: Weigh approximately 1-2 mg of the finely ground sample and 100-200 mg of spectroscopic grade potassium bromide (KBr) powder. The KBr must be thoroughly dried to avoid a broad water peak around 3400 cm⁻¹. [11][12]2. Grinding: Transfer the sample and KBr to an agate mortar and grind them together with a pestle until the mixture is a homogenous, fine powder. [13]3. Pellet Formation: Place the powder mixture into a pellet-forming die. Assemble the die and place it in a hydraulic press.

-

Pressing: Connect the die to a vacuum pump to remove trapped air and moisture. [12]Apply a force of approximately 8-10 tons for several minutes. [14]5. Analysis: Carefully release the pressure and vacuum. Disassemble the die to retrieve the translucent KBr pellet. Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum using a pure KBr pellet should be run first for correction. [10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The chemical shifts are heavily influenced by the electronic effects of the substituents on the aromatic ring. The -NH₂ and -OH groups are strong electron-donating groups, which will shield the aromatic protons (shift them to a lower ppm value), particularly those ortho and para to them. The acyl group (-C(O)R) is an electron-withdrawing group.

| Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assigned Protons | Justification |

| ~9.5 | Singlet, Broad | 1H | Phenolic -OH | Acidic proton, exchanges with D₂O. |

| ~7.1 | Doublet | 1H | Aromatic H-3 | Ortho to -NH₂ and meta to -C(O)R. |

| ~6.9 | Doublet of Doublets | 1H | Aromatic H-4 | Meta to both -NH₂ and -OH. |